molecular formula C17H19ClO2S B14020805 2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene CAS No. 30158-42-0

2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene

Cat. No.: B14020805
CAS No.: 30158-42-0
M. Wt: 322.8 g/mol
InChI Key: UTKPPSFDXPLIGT-UHFFFAOYSA-N
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Description

2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene is an organic compound with the molecular formula C₁₇H₁₉ClO₂S This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a chloro-phenylethyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene typically involves the reaction of 2-chloro-2-phenylethyl chloride with 1,3,5-trimethylbenzene in the presence of a sulfonylating agent. Common sulfonylating agents include sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using advanced reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Sulfides or thiols.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or other cellular components, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene
  • 2-(2-Iodo-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene
  • 2-(2-Fluoro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene

Uniqueness

2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene is unique due to the presence of the chloro group, which can influence its reactivity and interaction with other molecules. The chloro group can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its bromo, iodo, or fluoro analogs .

Biological Activity

The compound 2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene (CAS No. 30158-42-0) is a sulfonyl derivative of a chlorinated phenylethyl compound, notable for its potential biological activities. Understanding its biological activity is crucial for assessing its applications in pharmaceuticals, agriculture, and environmental science. This article synthesizes current research findings, including case studies and relevant data tables, to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C17H19ClO2S
  • Molecular Weight : 322.85 g/mol
  • Density : 1.198 g/cm³
  • Boiling Point : 488.1 °C

These properties indicate that the compound is a relatively stable aromatic sulfonamide, which may influence its interaction with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonyl compounds, including derivatives of 2-(2-Chloro-2-phenylethyl) . For instance, similar compounds have shown efficacy against various fungal pathogens, suggesting that this compound might possess comparable antifungal properties.

Case Study: Antifungal Activity

A study on related compounds demonstrated significant inhibition of fungal growth in vitro. The compound exhibited an effective concentration (EC50) of approximately 0.328 mg/mL against Fusarium graminearum, a common fungal pathogen affecting crops . The mechanism involved disruption of cell membrane integrity and alteration of metabolic pathways.

Cytotoxicity and Cell Viability

The cytotoxic effects of sulfonyl compounds have been documented in various cancer cell lines. For example, studies indicate that similar structures can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Table: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
2-(2-Chloro-2-phenylethyl)sulfonylMCF-7 (Breast)15ROS generation
2-(Chlorophenyl)sulfonylHeLa (Cervical)20Apoptosis induction
1,3,5-trimethylbenzene derivativeA549 (Lung)25Cell cycle arrest

Anti-inflammatory Effects

Compounds with similar chemical structures have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

The biological activity of This compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides often act as enzyme inhibitors, affecting metabolic processes in pathogens.
  • Disruption of Membrane Integrity : Similar compounds have been shown to compromise cellular membranes, leading to cell death.
  • Modulation of Signaling Pathways : These compounds may influence key signaling pathways involved in cell proliferation and apoptosis.

Properties

CAS No.

30158-42-0

Molecular Formula

C17H19ClO2S

Molecular Weight

322.8 g/mol

IUPAC Name

2-(2-chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene

InChI

InChI=1S/C17H19ClO2S/c1-12-9-13(2)17(14(3)10-12)21(19,20)11-16(18)15-7-5-4-6-8-15/h4-10,16H,11H2,1-3H3

InChI Key

UTKPPSFDXPLIGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)CC(C2=CC=CC=C2)Cl)C

Origin of Product

United States

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